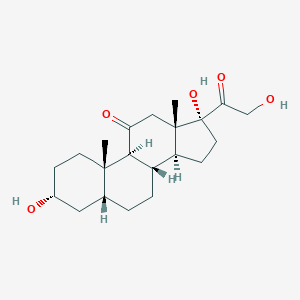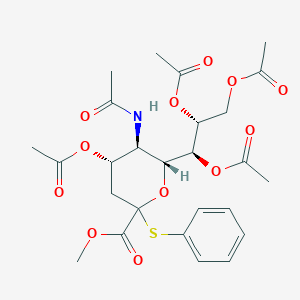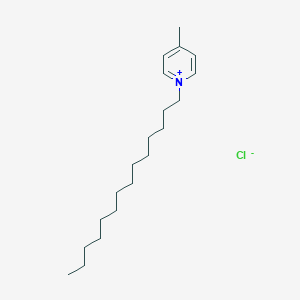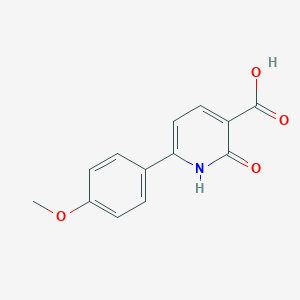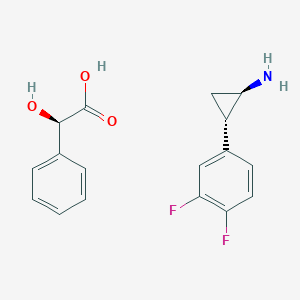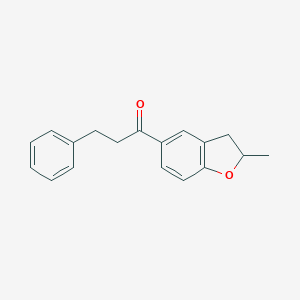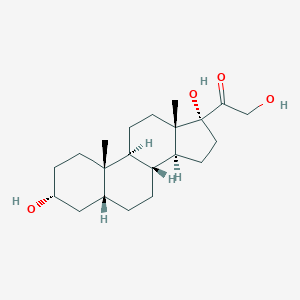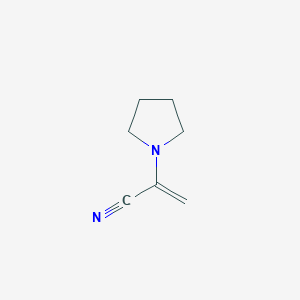
2-Pyrrolidin-1-ylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidin-1-ylprop-2-enenitrile, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), which is a tumor suppressor protein. By inhibiting PP2A, 2-Pyrrolidin-1-ylprop-2-enenitrile can induce cell death in cancer cells and prevent tumor growth.
Mechanism Of Action
The mechanism of action of 2-Pyrrolidin-1-ylprop-2-enenitrile involves the inhibition of protein phosphatase 2A (2-Pyrrolidin-1-ylprop-2-enenitrile), which is a tumor suppressor protein. 2-Pyrrolidin-1-ylprop-2-enenitrile plays a crucial role in regulating cell growth and division, and its inhibition can lead to cell death in cancer cells. 2-Pyrrolidin-1-ylprop-2-enenitrile binds to the catalytic subunit of 2-Pyrrolidin-1-ylprop-2-enenitrile, preventing its activity and leading to the accumulation of phosphorylated proteins, ultimately leading to cell death.
Biochemical And Physiological Effects
2-Pyrrolidin-1-ylprop-2-enenitrile has been shown to have a significant impact on the biochemical and physiological functions of cancer cells. In a study published in the Journal of Biological Chemistry, it was found that 2-Pyrrolidin-1-ylprop-2-enenitrile can induce the accumulation of phosphorylated proteins in cancer cells, leading to cell death. This compound has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Pyrrolidin-1-ylprop-2-enenitrile in lab experiments is its selectivity towards cancer cells. This compound has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-Pyrrolidin-1-ylprop-2-enenitrile. One of the main directions is to further investigate the mechanism of action of this compound and its potential applications in cancer treatment. Additionally, there is a need to investigate the potential toxicity of this compound and its effects on normal cells. Another future direction is to explore the use of this compound in combination with other cancer treatments to enhance its efficacy. Overall, the research on 2-Pyrrolidin-1-ylprop-2-enenitrile has significant potential for the development of new cancer treatments.
Synthesis Methods
The synthesis of 2-Pyrrolidin-1-ylprop-2-enenitrile is a multi-step process that involves the reaction of various chemical reagents. According to a study published in the Journal of Organic Chemistry, the synthesis of 2-Pyrrolidin-1-ylprop-2-enenitrile can be achieved by reacting 2-bromo-1-phenylethanone with pyrrolidine in the presence of potassium carbonate. The resulting product is then reacted with acrylonitrile in the presence of a palladium catalyst to yield 2-Pyrrolidin-1-ylprop-2-enenitrile.
Scientific Research Applications
2-Pyrrolidin-1-ylprop-2-enenitrile has been extensively studied for its potential application in cancer treatment. In a study published in the Journal of Medicinal Chemistry, it was found that 2-Pyrrolidin-1-ylprop-2-enenitrile can selectively inhibit the growth of cancer cells without affecting normal cells. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
properties
CAS RN |
128957-40-4 |
|---|---|
Product Name |
2-Pyrrolidin-1-ylprop-2-enenitrile |
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2/c1-7(6-8)9-4-2-3-5-9/h1-5H2 |
InChI Key |
LHVLOCLXLUFPIG-UHFFFAOYSA-N |
SMILES |
C=C(C#N)N1CCCC1 |
Canonical SMILES |
C=C(C#N)N1CCCC1 |
synonyms |
1-Pyrrolidineacetonitrile,alpha-methylene-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



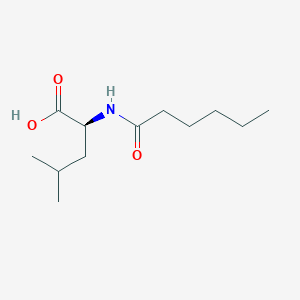
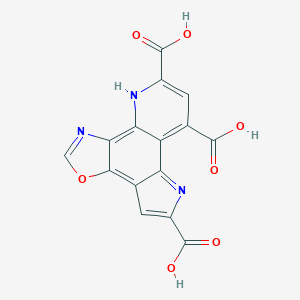
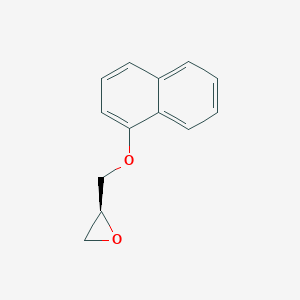
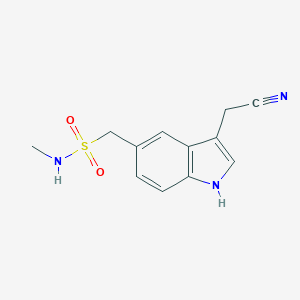
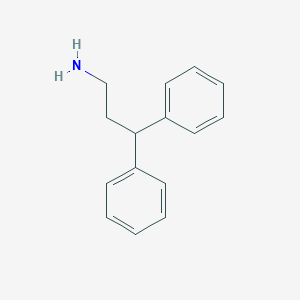
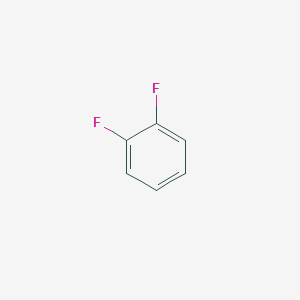
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
